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Disclaimer: Extensive searches of public scientific literature and databases did not yield a
complete, experimentally-derived spectroscopic dataset for tert-butyl 2-methylaziridine-1-
carboxylate. The spectroscopic data presented herein is therefore predicted based on
standard chemical principles and analysis of analogous structures. This guide is intended to
provide researchers with the expected spectral characteristics for identification and a
framework for experimental synthesis and analysis.

Introduction

tert-Butyl 2-methylaziridine-1-carboxylate is a chiral heterocyclic compound of significant
interest in synthetic and medicinal chemistry. The molecule features a strained three-
membered aziridine ring, which serves as a versatile synthetic handle for the introduction of
nitrogen-containing functionalities. The nitrogen is protected by a tert-butoxycarbonyl (Boc)
group, which modulates its reactivity and provides a stable, yet readily cleavable, protecting
group essential for multi-step synthesis. The methyl group at the C2 position introduces a
stereocenter, making the (R) and (S) enantiomers valuable chiral building blocks for the
asymmetric synthesis of complex molecules, including pharmaceutical intermediates.[1] Its
molecular formula is CsH1sNOz, with a molecular weight of approximately 157.21 g/mol .[1]
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This technical guide provides an overview of the predicted spectroscopic data for tert-butyl 2-

methylaziridine-1-carboxylate, a representative synthetic protocol, and standard

methodologies for its spectroscopic characterization.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for tert-butyl 2-

methylaziridine-1-carboxylate based on established principles of NMR, IR, and Mass

Spectrometry.

Predicted *H NMR Data

Table 1: Predicted *H NMR Spectral Data (500 MHz, CDCIs)

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~2.5-2.7 Multiplet 1H CH (Aziridine Ring)
CH:z (Aziridine Ring,
~21-22 Doublet of Doublets 1H
trans)
CHz (Aziridine Ring,
~1.8-1.9 Doublet of Doublets 1H ]
cis)
~1.45 Singlet 9H C(CHs)s (Boc Group)

| ~1.2 - 1.3 | Doublet | 3H | CH-CHs (Methyl Group) |

Predicted *C NMR Data

Table 2: Predicted 13C NMR Spectral Data (125 MHz, CDCls)
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Chemical Shift (6) ppm

Assignment

~160 - 162 C=0 (Carbamate)
~80 - 82 C(CHs)s (Boc Group)
~35-38 CH (Aziridine Ring)
~32-35 CHz (Aziridine Ring)
~28.0 C(CHs)s (Boc Group)

| ~15 - 18 | CH-CHs (Methyl Group) |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Key IR Absorption Bands (Film)

Wavenumber (cm~?) Intensity Assignment

~2975 - 2930 Strong C-H Stretch (Aliphatic)
~1700 - 1720 Strong C=0 Stretch (Carbamate)
~1365 Strong C-H Bend (t-Butyl)

1250 Strong C-N Stretch

(Aziridine/Carbamate)

| ~1160 | Strong | C-O Stretch (Ester) |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass-to-Charge Ratios (ESI-MS)
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m/z lon Notes
158.1176 [M+H]* Calculated for CsHieNO2+
180.1000 [M+Na]* Calculated for CsH1sNO2Na*

102.0862 [M_(: H +H]+ I ragmei It cor |eSp0nding to
) 419
loss of the telt—butyl group.

| 57.0704 | [CaHo]™ | tert-Butyl cation fragment. |

Experimental Protocols

The following sections detail a representative synthesis of chiral tert-butyl 2-methylaziridine-
1-carboxylate and the standard procedures for acquiring the necessary spectroscopic data for
its characterization.

Synthesis Protocol

The asymmetric synthesis of (R)-tert-butyl 2-methylaziridine-1-carboxylate can be achieved
via several routes. A common approach involves the cyclization of a protected amino alcohol
derived from a chiral precursor.

Example Synthesis:

o Step 1: Boc-Protection of (R)-Alaninol: (R)-Alaninol (1.0 eq) is dissolved in anhydrous
tetrahydrofuran (THF). Di-tert-butyl dicarbonate ((Boc)20, 1.1 eq) and triethylamine (1.2 eq)
are added, and the mixture is stirred at room temperature for 12-18 hours. The solvent is
removed under reduced pressure, and the resulting crude tert-butyl ((R)-1-hydroxypropan-2-
yl)carbamate is purified by column chromatography.

o Step 2: Mesylation: The purified product from Step 1 (1.0 eq) is dissolved in anhydrous
dichloromethane (DCM) and cooled to 0 °C. Triethylamine (1.5 eq) is added, followed by the
dropwise addition of methanesulfonyl chloride (1.2 eq). The reaction is stirred at 0 °C for 2
hours.

o Step 3: Cyclization: A strong base such as sodium hydride (NaH, 1.5 eq) is carefully added
to the reaction mixture at 0 °C. The reaction is allowed to slowly warm to room temperature
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and stirred for 12 hours to facilitate the intramolecular cyclization.

o Work-up and Purification: The reaction is quenched by the slow addition of water. The
organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and
concentrated. The final product, (R)-tert-butyl 2-methylaziridine-1-carboxylate, is purified
by flash column chromatography on silica gel.

Spectroscopic Analysis Protocols

e Nuclear Magnetic Resonance (NMR): *H and 3C NMR spectra are acquired on a 500 MHz
(or higher) spectrometer. The purified compound (~10-20 mg) is dissolved in deuterated
chloroform (CDClIs, ~0.6 mL) containing 0.03% tetramethylsilane (TMS) as an internal
standard. Data is processed with standard Fourier transform software.

« Infrared (IR) Spectroscopy: An IR spectrum is obtained using a Fourier-transform infrared
(FTIR) spectrometer. A drop of the neat liquid sample is placed between two sodium chloride
(NaCl) or potassium bromide (KBr) plates to create a thin film for analysis.

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an
electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. The sample is
dissolved in a suitable solvent (e.g., acetonitrile or methanol) and infused into the
spectrometer to obtain accurate mass data for the protonated ([M+H]*) and sodiated
(IM+Na]*) molecular ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent
spectroscopic characterization of a target chemical compound like tert-butyl 2-
methylaziridine-1-carboxylate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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